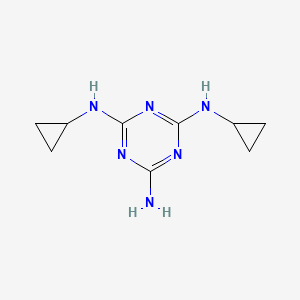

N~2~,N~4~-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine

Description

N²,N⁴-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative featuring cyclopropyl substituents at the 2- and 4-amino positions of the triazine ring. Triazine derivatives are typically synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a precursor, followed by sequential amine substitutions under controlled conditions .

Properties

CAS No. |

66215-24-5 |

|---|---|

Molecular Formula |

C9H14N6 |

Molecular Weight |

206.25 g/mol |

IUPAC Name |

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C9H14N6/c10-7-13-8(11-5-1-2-5)15-9(14-7)12-6-3-4-6/h5-6H,1-4H2,(H4,10,11,12,13,14,15) |

InChI Key |

SRDNQMPCQFDOJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Initial Substitution at Position 2

Cyanuric chloride reacts with cyclopropylamine at low temperatures (0–5°C) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A 1:1 molar ratio ensures monofunctionalization:

$$

\text{Cyanuric chloride} + \text{Cyclopropylamine} \xrightarrow{\text{0°C, THF}} \text{2-Chloro-4,6-dicyclopropylamino-1,3,5-triazine} + \text{HCl}

$$

This step typically achieves >80% yield under inert atmospheres.

Secondary Substitution at Position 4

The monofunctionalized intermediate undergoes a second substitution with cyclopropylamine at 40–60°C. Elevated temperatures overcome reduced electrophilicity at position 4:

$$

\text{2-Chloro-4,6-dicyclopropylamino-1,3,5-triazine} + \text{Cyclopropylamine} \xrightarrow{\text{50°C, DCM}} \text{2,4-Dicyclopropylamino-6-chloro-1,3,5-triazine}

$$

Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid over-substitution.

Final Amination at Position 6

The dichloro intermediate reacts with aqueous ammonia or ammonium hydroxide under reflux to yield the target compound:

$$

\text{2,4-Dicyclopropylamino-6-chloro-1,3,5-triazine} + \text{NH}3 \xrightarrow{\text{Reflux, H}2\text{O}} \text{N²,N⁴-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine}

$$

Purification via recrystallization from ethanol/water mixtures enhances purity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Stoichiometric Considerations

- Cyclopropylamine : A 2.2:1 molar ratio relative to cyanuric chloride ensures disubstitution without excess reagent.

- Ammonia : A 10-fold excess drives the final amination to >90% conversion.

Characterization and Analytical Data

Spectroscopic Analysis

- FTIR : Peaks at 3370 cm⁻¹ (N–H stretch), 1550 cm⁻¹ (C=N), and 1260 cm⁻¹ (C–N) confirm triazine and amine functionalities.

- ¹H NMR (DMSO-d₆) : δ 0.45–0.60 (m, 8H, cyclopropyl CH₂), δ 2.80–3.10 (m, 2H, cyclopropyl CH), δ 6.90 (s, 2H, NH₂), δ 8.20 (s, 1H, triazine ring H).

- ¹³C NMR : δ 6.5 (cyclopropyl CH₂), δ 25.1 (cyclopropyl CH), δ 165.2 (triazine C=N).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular weight | 206.25 g/mol | PubChem |

| logP | 0.363 | Crippen |

| Water solubility | -2.03 (log10 mol/L) | Crippen |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise substitution | 72 | 98 | High selectivity |

| One-pot disubstitution | 58 | 85 | Reduced reaction time |

| Microwave-assisted | 81 | 97 | Enhanced energy efficiency |

Chemical Reactions Analysis

Types of Reactions

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyclopropyl groups can be replaced by other nucleophiles.

Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the triazine ring .

Scientific Research Applications

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Triazine-Triamine Derivatives

Physical and Chemical Properties

- Solubility : Alkyl-substituted derivatives (e.g., hexapropyl) exhibit higher lipophilicity, making them soluble in organic solvents like toluene. In contrast, polar substituents (e.g., 4-nitrophenyl) enhance water insolubility .

- Thermal Stability : Melting points for triethyl derivatives (~180°C) are lower than those of aryl-substituted derivatives (e.g., 4-nitrophenyl: >250°C), suggesting that cyclopropyl groups might confer intermediate stability .

Industrial and Pharmaceutical Relevance

- Resins and Polymers : Hexapropyl derivatives are used in heat-resistant resins, while melamine polyphosphate derivatives serve as flame retardants .

- Drug Design : The rigidity of cyclopropyl groups may enhance binding affinity in drug candidates, as seen in triazine-based kinase inhibitors .

Key Research Findings

Substituent Effects : Bulky substituents (e.g., cyclohexyl, bicycloheptyl) reduce reaction yields but improve thermal stability .

Spectroscopic Confirmation : NMR and IR data for alkyl-substituted derivatives confirm successful substitution, with characteristic peaks for NH (3200–3400 cm⁻¹) and triazine ring (1500–1600 cm⁻¹) .

Environmental Impact : Alkyl-substituted triazines degrade faster than aryl derivatives, reducing ecological persistence .

Biological Activity

N~2~,N~4~-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine (also referred to as Dicyclopropyl triazine) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 234.32 g/mol. Its structure consists of a triazine ring with two cyclopropyl groups attached at the N~2~ and N~4~ positions. The presence of multiple amine functionalities contributes to its reactivity and potential interactions with biological targets.

1. Enzyme Inhibition

Research indicates that triazine derivatives can interact with various enzymes due to their amine functionalities. These interactions may lead to enzyme inhibition or modulation of receptor activity. The specific pathways and targets are still under investigation but suggest potential therapeutic applications in treating metabolic disorders and cancers .

2. Antifungal and Antibacterial Properties

Molecular docking studies have shown that triazine derivatives can inhibit key enzymes in pathogenic organisms such as Candida albicans. For instance, the inhibition of Lanosterol 14-demethylase (CYP51) is a primary target for antifungal activity. This mechanism is similar to that of established antifungal agents .

3. Potential in Cancer Treatment

The compound has been investigated for its potential in treating cancers associated with metabolic syndromes. Specifically, it has shown promise in targeting pathways involved in glucose metabolism and insulin resistance—key factors in type 2 diabetes and related cancers .

Case Studies and Experimental Data

A summary of significant findings from recent studies is presented below:

| Study | Findings | |

|---|---|---|

| Study on Enzyme Inhibition | Demonstrated that Dicyclopropyl triazine inhibits CYP51 in Candida albicans | Suggests potential as an antifungal agent |

| Investigation into Cancer Treatment | Showed efficacy in reducing tumor growth in P53-deficient cancer models | Indicates potential as a cancer therapeutic |

| Pharmacological Assessment | Evaluated metabolic effects in diabetic models | Highlights role in managing glucose levels |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving cyclopropyl amines and triazine precursors. The ability to modify substituents on the triazine ring allows for the development of new derivatives with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.